

physicochemical properties of 2,5-Dimethyl-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2,5-Dimethyl-1,3,4-thiadiazole

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An In-depth Technical Guide on the Physicochemical Properties of **2,5-Dimethyl-1,3,4-thiadiazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1,3,4-thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and a sulfur atom. The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with biological processes such as DNA replication, making them a subject of interest in drug discovery.^[1] Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.^[1]^[2]^[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Dimethyl-1,3,4-thiadiazole**, detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of **2,5-Dimethyl-1,3,4-thiadiazole** are crucial for its handling, formulation, and potential application in drug development. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of **2,5-Dimethyl-1,3,4-thiadiazole**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₂ S	N/A
Molar Mass	114.17 g/mol	N/A
Appearance	White to light yellow-brown crystalline solid	N/A
Melting Point	60-65 °C	N/A
Boiling Point	202-203 °C at 1013 hPa	N/A
Density	~1.17 g/cm ³	N/A

Table 2: Solubility and Partitioning Properties of **2,5-Dimethyl-1,3,4-thiadiazole**

Property	Value	Source(s)
Solubility in Water	Slightly soluble	N/A
logP (octanol-water)	~1.15	N/A
pKa	~1.48 (predicted)	N/A

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2,5-Dimethyl-1,3,4-thiadiazole** and the experimental determination of its key physicochemical properties.

Synthesis of 2,5-Dimethyl-1,3,4-thiadiazole

A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a diacylhydrazine derivative using a thionating agent like Lawesson's reagent.

Protocol: Synthesis from Diacetylhydrazine and Lawesson's Reagent

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetylhydrazine (1 equivalent) and Lawesson's reagent (0.5 equivalents) in a suitable high-boiling solvent such as anhydrous xylene or toluene.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2,5-Dimethyl-1,3,4-thiadiazole**.
- **Characterization:** The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Physicochemical Property Determination

Protocol: Melting Point Determination

- A small amount of the crystalline **2,5-Dimethyl-1,3,4-thiadiazole** is placed in a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Protocol: Boiling Point Determination

- A small amount of liquid **2,5-Dimethyl-1,3,4-thiadiazole** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.

- The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).
- The temperature is gradually increased until a steady stream of bubbles emerges from the open end of the capillary tube.
- Heating is then discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Protocol: Solubility Determination

- To a known volume of a solvent (e.g., 1 mL of water) in a vial at a constant temperature, small, weighed amounts of **2,5-Dimethyl-1,3,4-thiadiazole** are incrementally added.
- After each addition, the mixture is vigorously agitated until the solid is fully dissolved.
- The process is continued until saturation is reached, indicated by the persistence of undissolved solid.
- The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Protocol: pKa Determination by UV-Vis Spectrophotometry

- A series of buffer solutions with a range of known pH values are prepared.
- A stock solution of **2,5-Dimethyl-1,3,4-thiadiazole** in a suitable solvent (e.g., methanol) is prepared.
- A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.
- The UV-Vis absorption spectrum of each solution is recorded.
- The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.
- The pKa is determined from the inflection point of the resulting sigmoidal curve.

Protocol: logP Determination (Shake-Flask Method)

- A solution of **2,5-Dimethyl-1,3,4-thiadiazole** is prepared in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.
- The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- The concentration of **2,5-Dimethyl-1,3,4-thiadiazole** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2,5-Dimethyl-1,3,4-thiadiazole**.

- ¹H NMR: The proton NMR spectrum is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the heterocyclic ring.
- ¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the two equivalent carbons of the thiadiazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups, as well as vibrations associated with the C=N and C-S bonds within the thiadiazole ring.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.17 g/mol), along with characteristic

fragmentation patterns.

Biological Significance and Potential Applications

While specific signaling pathways for **2,5-Dimethyl-1,3,4-thiadiazole** are not extensively documented, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore with diverse biological activities. Derivatives of this heterocyclic system have been reported to exhibit a range of effects, including:

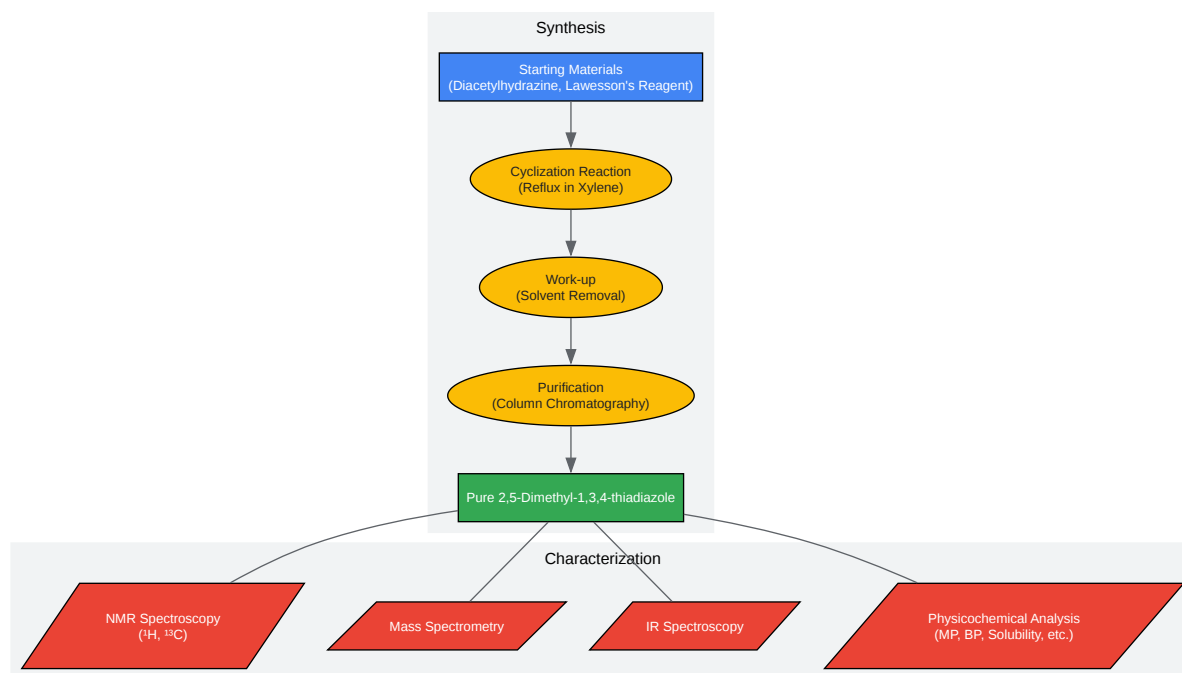
- **Anticancer Activity:** Many 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown cytotoxic activity against various cancer cell lines.^[1] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.^{[1][2]}
- **Antimicrobial Activity:** The 1,3,4-thiadiazole nucleus is present in several compounds with antibacterial and antifungal properties.^[4] The mechanism of antimicrobial action can vary, potentially involving the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.
- **Enzyme Inhibition:** The 1,3,4-thiadiazole ring can interact with the active sites of various enzymes. For instance, derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase, kinases, and histone deacetylases (HDACs).^[5]

The biological activity of **2,5-Dimethyl-1,3,4-thiadiazole** itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **2,5-Dimethyl-1,3,4-thiadiazole**.

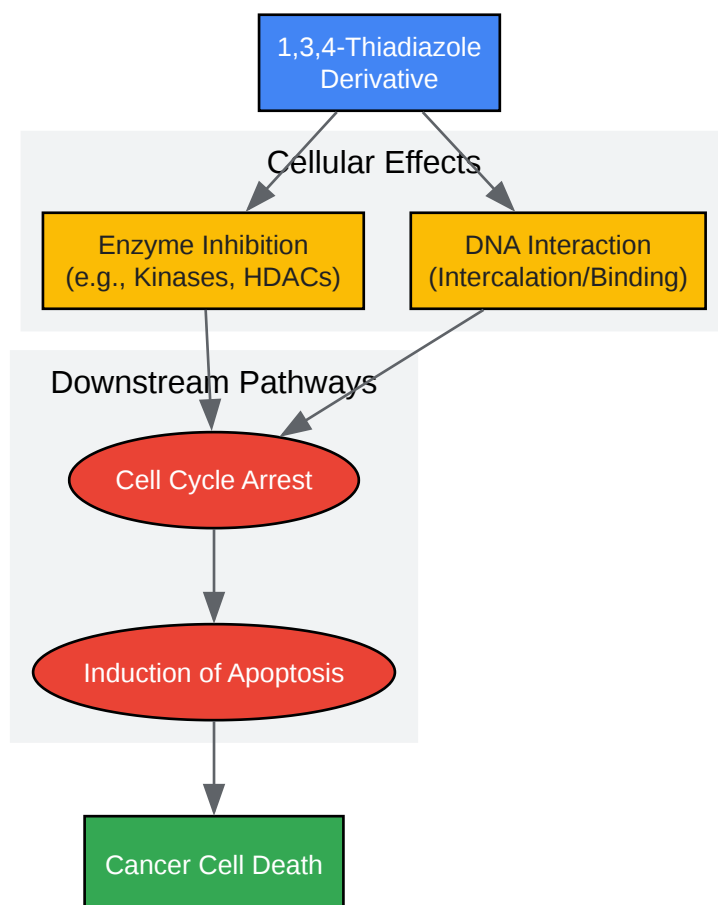


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Caption: Workflow for the synthesis and characterization of **2,5-Dimethyl-1,3,4-thiadiazole**.

Generalized Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives

The following diagram illustrates a generalized potential mechanism of action for a 1,3,4-thiadiazole derivative as an anticancer agent, based on activities reported for this class of compounds. It is important to note that this is a representative pathway and has not been specifically confirmed for **2,5-Dimethyl-1,3,4-thiadiazole**.



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Caption: Generalized anticancer mechanism of 1,3,4-thiadiazole derivatives.

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